molecular formula C13H12F3NO5 B11525446 4-{[4-Oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino}benzoic acid

4-{[4-Oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino}benzoic acid

Cat. No.: B11525446
M. Wt: 319.23 g/mol
InChI Key: GOQLVSYMIFESQZ-UHFFFAOYSA-N
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Description

4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID is a synthetic organic compound with the molecular formula C13H12F3NO5 It is characterized by the presence of a trifluoroethoxy group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H12F3NO5

Molecular Weight

319.23 g/mol

IUPAC Name

4-[[4-oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino]benzoic acid

InChI

InChI=1S/C13H12F3NO5/c14-13(15,16)7-22-11(19)6-5-10(18)17-9-3-1-8(2-4-9)12(20)21/h1-4H,5-7H2,(H,17,18)(H,20,21)

InChI Key

GOQLVSYMIFESQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)OCC(F)(F)F

Origin of Product

United States

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